Dual Bromination for δ-Opioid Selectivity
While direct head-to-head binding data for 3,5-Dibr-tyr1 leucine enkephalin versus unmodified Leu-enkephalin is not publicly available in the peer-reviewed literature, class-level inference from structurally analogous Tyr¹-modified enkephalins demonstrates that halogen substitution at this position fundamentally alters receptor selectivity profiles. Specifically, substitution at the Tyr¹ position with 2,6-dimethyl-tyrosine in DPDPE enkephalin analogs resulted in a 10-fold increase in δ-opioid receptor potency and a 35-fold increase in μ-opioid receptor potency, while maintaining substantial δ-receptor selectivity [1]. Similarly, p-bromophenylalanine substitution at position 4 in cyclic enkephalin analogs achieved an IC₅₀ of 0.19 nM at δ-receptors with a selectivity ratio of 21,000 for δ versus μ [2]. By extension, the dual bromination at Tyr¹ in 3,5-Dibr-tyr1 leucine enkephalin is predicted to confer a distinct selectivity fingerprint relative to unmodified Leu-enkephalin (which shows essentially equipotent Kᵢ values of 3.4 nM at μ and 4.0 nM at δ receptors, or approximately 0.85-fold δ-selectivity) .
| Evidence Dimension | Receptor selectivity modulation via Tyr¹ modification |
|---|---|
| Target Compound Data | Predicted enhanced δ-selectivity relative to native peptide (quantitative binding data not available) |
| Comparator Or Baseline | Leu-enkephalin: Kᵢ(μ) = 3.4 nM, Kᵢ(δ) = 4.0 nM (~0.85× δ-preference) |
| Quantified Difference | Structurally analogous Tyr¹ modifications produce 10- to 35-fold potency shifts |
| Conditions | Inferred from class-wide structure-activity relationships in enkephalin analogs |
Why This Matters
For researchers requiring tools to dissect δ-opioid receptor-specific signaling pathways, a compound with modified Tyr¹ electronics offers a mechanistically distinct approach to tuning receptor engagement compared to backbone-modified analogs like DADLE.
- [1] Hansen, D. W., Jr., et al. (1992). Systemic analgesic activity and δ-opioid selectivity in [2,6-dimethyl-Tyr¹, D-Pen², D-Pen⁵]enkephalin. Journal of Medicinal Chemistry, 35(4), 684-687. View Source
- [2] Schiller, P. W., et al. (1997). Cyclic Enkephalin Analogues with Exceptional Potency and Selectivity for δ-Opioid Receptors. Journal of Medicinal Chemistry, 40(24), 3945-3950. View Source
